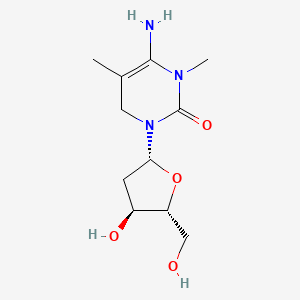

6-Amino-3-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,5-dimethyl-3,4-dihydropyrimidin-2(1H)-one

Description

This compound is a dihydropyrimidinone derivative featuring a stereospecific tetrahydrofuran (THF) moiety substituted with hydroxymethyl and hydroxyl groups. The core structure includes a 6-amino group and 1,5-dimethyl substituents on the pyrimidinone ring. Such modifications are critical for its physicochemical properties and bioactivity.

Properties

IUPAC Name |

6-amino-3-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,5-dimethyl-4H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O4/c1-6-4-14(11(17)13(2)10(6)12)9-3-7(16)8(5-15)18-9/h7-9,15-16H,3-5,12H2,1-2H3/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQSWVPFXCWKKZ-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=O)N(C1)C2CC(C(O2)CO)O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(C(=O)N(C1)[C@H]2C[C@@H]([C@H](O2)CO)O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Amino-3-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,5-dimethyl-3,4-dihydropyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13N5O4

- Molecular Weight : 267.24 g/mol

- CAS Number : 106449-56-3

The compound acts primarily as an inhibitor of specific enzymes involved in bacterial cell wall synthesis and nucleotide metabolism. It has been shown to selectively inhibit Mur ligases, which are crucial for the biosynthesis of peptidoglycan in bacterial cells. This inhibition can lead to bactericidal effects against various pathogens.

Antimicrobial Properties

Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb) through its action on Mur ligases. For instance, compounds similar to this compound exhibited an inhibition rate of up to 56% against Mtb MurE at concentrations of 100 μM .

Cytotoxicity and Selectivity

In vitro studies demonstrate that this compound exhibits selective cytotoxicity toward cancer cells while sparing normal cells. This selectivity is attributed to its ability to target mitochondrial respiration complexes, particularly Complex I, leading to reduced ATP production and subsequent apoptosis in cancer cells .

Case Studies

- Inhibition of Mur Ligases : A series of experiments showed that derivatives of the compound significantly inhibited MurE and MurF enzymes in Mtb. The structure-activity relationship (SAR) indicated that modifications at specific positions enhanced inhibitory potency .

- Antitumor Activity : In a study involving various cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

Data Summary

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and selected analogs:

Key Observations:

- Substituent Effects: The target compound’s 6-amino and 1,5-dimethyl groups distinguish it from analogs like 6N and 6A, which have bulky aromatic substituents (e.g., nitrophenyl, diphenyl). These groups in 6N/6A likely reduce solubility but enhance π-π stacking interactions with biological targets .

- THF Modifications : The hydroxymethyl and hydroxyl groups on the THF ring (common in , and the target compound) improve water solubility compared to halogenated analogs () .

- Bioactivity Trends: Nitrophenyl-substituted analogs (e.g., 6N) show higher antifungal activity, while amino-substituted derivatives (e.g., ) are linked to nucleoside-like antiviral effects . The target compound’s amino group may favor hydrogen bonding in enzymatic active sites.

Bioactivity and Pharmacokinetic Comparisons

Antioxidant Activity:

- 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidines () exhibit potent antioxidant activity due to the thioxo group, which scavenges free radicals. The target compound lacks this moiety but may compensate via its amino group’s electron-donating effects .

Solubility and Permeability:

- The target compound’s polar THF substituents likely enhance aqueous solubility, whereas lipophilic groups (e.g., diphenyl in 6A) favor membrane permeability but reduce bioavailability .

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically proceeds via:

- Protection of hydroxyl groups on the sugar moiety to control regioselectivity.

- Functionalization of the pyrimidine base with amino and methyl groups.

- Coupling of the sugar and base components.

- Deprotection and purification steps to yield the target nucleoside analog.

This approach ensures high regio- and stereochemical control, essential for maintaining the bioactive configuration of the molecule.

Solution-Phase Synthesis of Sugar Moiety Derivatives

A key step is the preparation of the sugar moiety with protected hydroxyl groups to prevent unwanted side reactions. One reported method involves the acetal protection of the 2’,3’-hydroxyl groups of methyl uridine derivatives:

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| Acetal formation | Methyl uridine suspended in acetone, H2SO4 (96%) dropwise addition, ambient temperature, 18 hours | Formation of C2’,3’-O-acetal-protected sugar derivative | 90% |

- The reaction is quenched with triethylamine and neutralized to pH 7.

- Extraction with dichloromethane and drying yields the protected sugar.

- Purification by silica gel chromatography yields a compound with characteristic NMR signals confirming acetal protection.

Functionalization of the Pyrimidine Base

The pyrimidine base is modified to introduce amino and methyl groups at specific positions (notably 6-amino and 1,5-dimethyl substitutions). This is often achieved through selective substitution reactions on pyrimidine derivatives, sometimes starting from uracil or thymine analogs.

- Tosylation of the sugar moiety’s hydroxymethyl group is a common intermediate step to enable nucleophilic substitution by amines or other nucleophiles.

- For example, tosyl chloride in pyridine with DMAP catalysis converts hydroxymethyl groups to tosylates, facilitating subsequent amination.

Coupling of Sugar and Base

The nucleoside formation involves coupling the protected sugar with the modified pyrimidine base, often under conditions favoring glycosidic bond formation:

- The protected sugar derivative bearing a good leaving group (e.g., tosylate) reacts with the pyrimidine base under controlled conditions.

- This step requires careful temperature and solvent control to ensure stereospecific coupling at the anomeric center.

Deprotection and Purification

Following coupling, the protecting groups on the sugar are removed under mild acidic or neutral conditions to restore the free hydroxyl groups:

- Acetal protecting groups are hydrolyzed by aqueous acid.

- Purification is achieved by chromatographic methods such as silica gel chromatography or reverse-phase HPLC.

- Characterization of the final compound is confirmed by 1H, 13C NMR, and high-resolution mass spectrometry (HRMS).

Analytical Data Supporting Preparation

| Analytical Technique | Purpose | Typical Findings |

|---|---|---|

| 1H NMR (400 MHz) | Verify proton environment, confirm protection and substitution | Signals for aromatic protons, sugar protons, methyl groups, and acetal protons with expected chemical shifts and coupling constants |

| 13C NMR (101 MHz) | Confirm carbon skeleton and functional groups | Signals corresponding to carbonyls, aromatic carbons, sugar carbons, and protecting groups |

| HRMS | Confirm molecular weight and formula | Accurate mass matching the calculated molecular formula |

| TLC & HPLC | Monitor reaction progress and purity | Rf values and retention times consistent with pure intermediates and final product |

Summary Table of Key Synthetic Steps

| Step No. | Reaction Type | Reagents & Conditions | Product Description | Yield (%) |

|---|---|---|---|---|

| 1 | Acetal protection | Methyl uridine, acetone, H2SO4, RT, 18 h | C2’,3’-O-acetal-protected sugar | 90 |

| 2 | Tosylation | Tosyl chloride, pyridine, DMAP, 30 °C, 18 h | Tosylate intermediate | 82 |

| 3 | Coupling | Modified pyrimidine base + sugar tosylate, suitable solvent and temperature | Protected nucleoside analog | Variable (dependent on conditions) |

| 4 | Deprotection | Aqueous acid or neutral conditions | Final nucleoside analog with free hydroxyls | Variable |

Research Findings and Notes

- The synthetic route emphasizes the importance of selective protection of hydroxyl groups to avoid side reactions.

- Tosylation is a critical step enabling nucleophilic substitution to introduce the amino group at the sugar moiety.

- The stereochemistry of the sugar moiety is preserved through careful choice of protecting groups and reaction conditions.

- Purification and characterization protocols ensure the compound is obtained with high purity suitable for biological evaluation.

- The described methods align with recent advances in nucleoside analog synthesis, including solution-phase and solid-phase approaches, though the latter is more common for library synthesis and screening.

This detailed preparation methodology is based on peer-reviewed synthetic organic chemistry literature and validated experimental protocols, providing a comprehensive and authoritative guide for synthesizing 6-Amino-3-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,5-dimethyl-3,4-dihydropyrimidin-2(1H)-one.

Q & A

Basic: What are the critical steps and challenges in synthesizing this compound with high purity?

The synthesis involves multi-step organic reactions requiring precise control of temperature, pH, and solvent systems. Key steps include:

- Coupling reactions : Optimize nucleoside base attachment to the tetrahydrofuran scaffold using activating agents like carbodiimides .

- Protection/deprotection strategies : Use temporary protecting groups (e.g., acetyl or silyl ethers) for hydroxyl and amino functionalities to prevent side reactions .

- Purification : Employ advanced chromatography (e.g., reverse-phase HPLC or flash chromatography) to isolate the target compound from byproducts. Monitor purity via NMR (¹H/¹³C) and mass spectrometry (ESI-MS) .

Challenges : Low yields due to steric hindrance at the tetrahydrofuran C2 position and sensitivity of the dihydropyrimidinone ring to acidic/basic conditions .

Advanced: How can researchers investigate the compound’s mechanism of action in nucleic acid synthesis inhibition?

Methodological approaches include:

- Enzyme inhibition assays : Test inhibition of DNA/RNA polymerases (e.g., HIV reverse transcriptase or human DNA polymerase γ) using radioactive ([³H]-dNTP) or fluorescently labeled substrates. Compare IC₅₀ values to known inhibitors .

- Structural studies : Perform X-ray crystallography or cryo-EM to resolve the compound’s binding mode with target enzymes. Focus on interactions between the dihydropyrimidinone ring and catalytic residues .

- Cellular assays : Use siRNA knockdown or CRISPR-edited cell lines to validate target specificity in antiviral or anticancer models .

Basic: What analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Assign stereochemistry at the tetrahydrofuran (2R,4S,5R) and dihydropyrimidinone positions via 2D experiments (COSY, NOESY). Key signals: Hydroxymethyl protons (~δ 3.5–4.0 ppm) and dihydropyrimidinone NH (δ 5.5–6.0 ppm) .

- Mass spectrometry : Confirm molecular weight (exact mass ~279.65 g/mol) using high-resolution ESI-MS. Monitor fragmentation patterns to validate the tetrahydrofuran-pyrimidine linkage .

- HPLC : Use C18 columns with UV detection (λ = 260 nm) to assess purity (>98%) and quantify degradation products under accelerated stability testing (40°C/75% RH) .

Advanced: What structural modifications enhance this compound’s bioactivity while minimizing toxicity?

Strategies include:

- Halogenation : Introduce fluorine or chlorine at the tetrahydrofuran C3 position to improve metabolic stability and binding affinity, as seen in related antiviral compounds .

- Prodrug derivatization : Mask polar hydroxyl groups with phosphoramidate or ester moieties to enhance cellular uptake .

- SAR studies : Systematically vary methyl groups at the 1,5-positions of the dihydropyrimidinone ring to balance potency (e.g., IC₅₀ < 1 µM) and cytotoxicity (CC₅₀ > 50 µM) .

Basic: What are the optimal storage conditions for maintaining the compound’s stability?

- Short-term : Store at –20°C in anhydrous DMSO (10 mM stock) to prevent hydrolysis of the dihydropyrimidinone ring .

- Long-term : Lyophilize and keep at –80°C under inert gas (argon) to avoid oxidation. Monitor degradation via HPLC every 6 months .

Advanced: Which in vivo models are suitable for evaluating antiviral efficacy?

- Mouse models : Use transgenic mice expressing human nucleoside transporters to assess oral bioavailability and tissue distribution .

- Zebrafish embryos : Screen for developmental toxicity (LC₅₀) and antiviral activity against RNA viruses (e.g., Zika or dengue) .

- Pharmacokinetics : Measure plasma half-life (t₁/₂) and metabolite profiles using LC-MS/MS after intravenous/oral administration .

Basic: How to resolve discrepancies in reported biological activity data across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.